molecular formula C19H22N2O2 B3054537 4-((1-Benzylpiperidin-4-yl)oxy)benzamide CAS No. 609781-36-4

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Cat. No. B3054537
CAS RN: 609781-36-4
M. Wt: 310.4 g/mol
InChI Key: GYALBIIKGZQWTE-UHFFFAOYSA-N
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Description

“4-((1-Benzylpiperidin-4-yl)oxy)benzamide” is a chemical compound with the molecular formula C19H22N2O2 . It is a research chemical and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of similar compounds like 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine. The pyridine ring is then hydrogenated catalytically to complete the synthesis .


Molecular Structure Analysis

The molecular structure of “4-((1-Benzylpiperidin-4-yl)oxy)benzamide” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 310.39 g/mol .

Mechanism of Action

While the specific mechanism of action for “4-((1-Benzylpiperidin-4-yl)oxy)benzamide” is not explicitly stated in the literature, compounds with similar structures such as 4-Benzylpiperidine are known to act as monoamine releasing agents. They have a 20- to 48-fold selectivity for releasing dopamine versus serotonin and are most efficacious as releasers of norepinephrine .

properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-19(22)16-6-8-17(9-7-16)23-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYALBIIKGZQWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593841
Record name 4-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609781-36-4
Record name 4-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-(1-benzyl-piperidin-4-yloxy)-benzonitrile (74 mg, 0.25 mmol), DMSO (2.5 mL) and powdered potassium carbonate (18 mg, 0.13 mmol). Cool the resulting mixture to 0° C. and add hydrogen peroxide (76 μL). After addition, stir the mixture at room temperature for 1 h. Quench the reaction mixture with water (2 mL). Filter the precipitate formed rinsing with diethyl ether to give the title compound (57 mg, 73%). Mass spectrum (ion spray): m/z=311.1 (M+1); 1H NMR (CDCl3): 7.79 (ad, J=8.6 Hz, 3H), 7.32–7.21 (m, 5H), 7.14 (bs, 1H), 6.95 (d, J=8.6 Hz, 2H), 4.49–4.42 (m, 1H), 3.31 (s, 2H), 2.69–2.62 (m, 2H), 2.27–2.19 (m, 2H), 1.96–1.89 (m, 2H), 1.66–1.56 (m, 2H).
Name
4-(1-benzyl-piperidin-4-yloxy)-benzonitrile
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
76 μL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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